2,2'-Azanediyldiphenol
Description
Structure
3D Structure
Properties
CAS No. |
2391-71-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |
InChI Key |
CEBHOSWXDMDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |
Origin of Product |
United States |
Historical Context and Significance of Azanediyldiphenol Scaffolds in Organic Chemistry
The synthesis of bis(aminophenyl) compounds, which are structurally related to azanediyldiphenols, has also been a focus of research, particularly as intermediates in the synthesis of high-performance polymers like polyimides google.com. These historical applications in agriculture and materials science laid the groundwork for the exploration of the broader potential of the azanediyldiphenol scaffold.
Structural Features and Core Chemical Framework of 2,2 Azanediyldiphenol
The core structure of 2,2'-Azanediyldiphenol consists of two phenol (B47542) rings attached to a central secondary amine. This arrangement gives rise to specific geometric and electronic properties that are crucial to its reactivity and utility as a chemical building block.
The presence of the hydroxyl groups in the ortho position to the amino linkage allows for the formation of intramolecular hydrogen bonds between the phenolic hydrogen and the nitrogen atom. This interaction influences the conformation of the molecule, often leading to a more planar and rigid structure. X-ray diffraction studies of related compounds, such as derivatives of bis(2-hydroxyphenyl) phenylamine, have provided insights into the molecular geometry of this class of compounds researchgate.net.
The key structural parameters of the this compound framework, including typical bond lengths and angles, are summarized in the interactive table below. These values are derived from crystallographic data of closely related structures and provide a representative model of the molecule's geometry. X-ray powder diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials, providing essential information about atomic structure and phase composition rigaku.comanton-paar.com.
| Bond/Angle | Typical Value |
| C-N Bond Length (Å) | ~1.40 |
| C-O Bond Length (Å) | ~1.36 |
| C-C (aromatic) Bond Length (Å) | ~1.39 |
| C-N-C Bond Angle (°) | ~120 |
| C-C-O Bond Angle (°) | ~120 |
| O-H···N Hydrogen Bond Distance (Å) | ~2.6-2.8 |
Note: These are approximate values and can vary depending on the specific crystalline form and substituent effects.
Overview of Research Trajectories and Academic Relevance
Conventional Synthetic Routes to this compound
The construction of the this compound scaffold relies on the formation of a diarylamine structure. The most established methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Precursor Synthesis and Reaction Conditions
The primary precursors for the synthesis of this compound are typically 2-aminophenol (B121084) and an ortho-halophenol (e.g., 2-chlorophenol, 2-bromophenol, or 2-iodophenol).
Precursor Synthesis: The 2-aminophenol precursor is synthesized on an industrial scale by the catalytic reduction of 2-nitrophenol. wikipedia.org This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, or by using reducing agents like iron powder in an acidic medium. wikipedia.orgchemicalbook.com
Reaction Conditions for C-N Coupling:
Ullmann Condensation: This classical method involves the coupling of an amine with an aryl halide using a stoichiometric or catalytic amount of copper. wikipedia.org The reaction generally requires high temperatures (often exceeding 180-210 °C) and polar aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone (NMP). wikipedia.orgthermofisher.com A base, most commonly potassium carbonate (K₂CO₃), is required to facilitate the reaction. organic-chemistry.org Modern variations may use soluble copper(I) catalysts with supporting ligands to achieve the transformation under milder conditions. organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile alternative to the Ullmann condensation due to its milder reaction conditions and broader substrate scope. wikipedia.org The reaction employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A crucial component is the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates the catalytic cycle. numberanalytics.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used. The reaction is typically carried out in an inert atmosphere in solvents like toluene (B28343) or dioxane at temperatures ranging from 80 to 110 °C. organic-chemistry.org
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Cu powder, CuI, Cu₂O | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Often none; sometimes phenanthroline, prolinamide | Bulky phosphines (e.g., XPhos, RuPhos, BINAP) |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane, THF |
| Temperature | High (180-220 °C) | Moderate (80-110 °C) |
| Substrate Scope | More limited; often requires activated aryl halides | Broad; tolerates a wide range of functional groups |
Formation Pathways
The formation of this compound occurs via a cross-coupling mechanism, not a cyclization reaction. The pathway is dictated by the choice of catalyst system.
Buchwald-Hartwig Catalytic Cycle: This pathway is well-understood and proceeds through a catalytic cycle. libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromophenol) to form an arylpalladium(II) complex.
Amine Coordination and Deprotonation: The amine (2-aminophenol) coordinates to the palladium center, and the base removes a proton from the amine to form a palladium amide complex.
Reductive Elimination: The diarylamine product, this compound, is formed through reductive elimination from the palladium complex. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org
Synthesis of this compound Derivatives
The parent this compound can be further modified to create a diverse library of derivatives with tailored properties for applications in catalysis and materials science. Functionalization can occur at the phenolic hydroxyl groups or the secondary amine linkage.
Functionalization Strategies on the Phenolic Moieties
The two hydroxyl groups on the aromatic rings are common sites for derivatization.
O-Alkylation: The synthesis of diaryl ether derivatives can be achieved through Williamson ether synthesis. Reacting this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or acetonitrile (B52724) preferentially yields the O-alkylated product. researchgate.net The choice of base is critical to avoid competing N-alkylation.
O-Acylation: Ester derivatives are formed by reacting the phenolic hydroxyls with acylating agents. researchgate.net Common reagents include acyl chlorides or anhydrides (e.g., acetic anhydride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. Under neutral conditions, the greater nucleophilicity of the amine can lead to N-acylation, but reaction conditions can be tuned to favor O-acylation. quora.com
Modification of the Secondary Amine Linkage
The secondary amine bridge provides another handle for introducing structural diversity.
N-Alkylation: Introduction of a third substituent on the nitrogen atom to form a tertiary amine can be accomplished through several methods. A common one-pot procedure is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. researchgate.net Direct alkylation with alkyl halides is also possible but can be complicated by the formation of quaternary ammonium (B1175870) salts.
N-Acylation: The secondary amine can be readily converted to an amide by reaction with acyl chlorides or anhydrides. Due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl groups, selective N-acylation is often achievable by careful control of stoichiometry and reaction conditions, typically at room temperature in the presence of a non-nucleophilic base. quora.com
| Reaction Type | Reagents | Typical Conditions | Functional Group Modified |
|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | K₂CO₃, Acetone, Reflux | Phenolic -OH |
| O-Acylation | Acyl chloride or Anhydride | Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT | Phenolic -OH |
| N-Alkylation (Reductive Amination) | Aldehyde (e.g., PhCHO), NaBH₄ | Methanol, RT | Secondary Amine (-NH-) |
| N-Acylation | Acyl chloride or Anhydride | Et₃N, CH₂Cl₂, 0 °C to RT | Secondary Amine (-NH-) |
Preparation of Chiral this compound Ligands
While the parent this compound molecule is achiral, the introduction of chirality is essential for its use in asymmetric catalysis. This can be achieved by several strategies analogous to those used for other privileged ligand scaffolds like BINOL and BINAP. bohrium.comrsc.org
Introduction of Atropisomerism: The most common strategy for creating chiral biaryl ligands is to induce axial chirality. By introducing bulky substituents at the 3 and 3' positions (ortho to the hydroxyl groups), the free rotation around the C-N bonds can be sterically hindered. If the rotational barrier is high enough, stable, non-interconverting enantiomers (atropisomers) can be isolated. This would involve a synthetic route starting with appropriately substituted 2-aminophenol and 2-halophenol precursors.
Coupling of Chiral Precursors: An alternative approach involves using precursors that are already chiral. For instance, a diastereoselective three-component Mannich reaction can be used to synthesize chiral ortho-aminoalkyl phenols, which could then be used as building blocks. acs.orgacs.org
Attachment of Chiral Auxiliaries: Chiral moieties can be appended to the achiral this compound scaffold. This can be done by reacting the secondary amine with a chiral carboxylic acid to form a chiral amide, or by reacting the phenolic hydroxyl groups with a chiral electrophile to form chiral ethers or esters. This approach creates a chiral environment around the metal-binding site. The synthesis of ligands like NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) via stereoselective cross-coupling provides a conceptual framework for such transformations. nih.gov The development of chiral ligands based on binaphthyl scaffolds has shown the power of using axially chiral backbones to achieve high enantioselectivity in various catalytic reactions. nih.govacs.org
Catalytic Applications of 2,2 Azanediyldiphenol Based Systems
Role of 2,2'-Azanediyldiphenol in Asymmetric Catalysis
The quest for enantiomerically pure compounds has driven the development of asymmetric catalysis, a field where this compound-based ligands have demonstrated considerable potential. By introducing chirality into the ligand framework, catalysts can be designed to favor the formation of one enantiomer over the other in a chemical reaction.
Enantioselective Transformations Mediated by Chiral Derivatives
Chiral derivatives of this compound have been successfully employed as ligands in a variety of metal-catalyzed enantioselective transformations. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry plays a vital role in their biological activity. For instance, chiral Schiff base ligands derived from this compound have been utilized in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, yielding products with high enantiomeric excess.
Another notable application is in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. mdpi.comnih.govmdpi.com Metal complexes of chiral this compound derivatives have been shown to catalyze the addition of enolates to aldehydes, affording chiral β-hydroxy carbonyl compounds with good to excellent enantioselectivity. The precise stereochemical outcome is often dependent on the nature of the metal center, the substituents on the ligand, and the reaction conditions.
The table below summarizes representative examples of enantioselective transformations mediated by chiral this compound-based systems.
| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) |
| Asymmetric Michael Addition | Chiral this compound-Cu(II) complex | Indole, Chalcone | Chiral 3-indolyl-1,3-diphenylpropan-1-one | Up to 95% |
| Asymmetric Aldol Reaction | Chiral this compound-Ti(IV) complex | Acetone (B3395972), Benzaldehyde | Chiral 4-hydroxy-4-phenylbutan-2-one | Up to 90% |
| Asymmetric Henry Reaction | Chiral this compound-Cu(II) complex | Nitromethane, 4-Nitrobenzaldehyde | Chiral 1-(4-nitrophenyl)-2-nitroethanol | Up to 92% |
Design Principles for Chiral Ligands
The design of effective chiral ligands from the this compound scaffold is guided by several key principles aimed at creating a well-defined and sterically hindered chiral environment around the metal center.
Introduction of Chirality: Chirality is typically introduced by incorporating chiral subunits into the this compound backbone. This can be achieved by using chiral amines or amino alcohols in the synthesis of the ligand, or by attaching chiral auxiliaries to the phenolic rings.
Symmetry Elements: Both C2-symmetric and non-C2-symmetric (asymmetric) ligands have been developed. C2-symmetric ligands often lead to a reduction in the number of possible transition states, which can simplify the stereochemical outcome and enhance enantioselectivity. mdpi.com Non-C2-symmetric ligands, on the other hand, can offer a more diverse range of steric and electronic environments, which can be advantageous for specific reactions.
Steric and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned by introducing various substituents on the aromatic rings of the this compound core. nih.govresearchgate.net Bulky substituents can create a more crowded chiral pocket, enhancing facial discrimination of the substrate. Electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity and selectivity.
Mechanistic Insights into Asymmetric Induction
The mechanism of asymmetric induction by this compound-based chiral catalysts generally involves the formation of a chiral metal complex that coordinates to the substrate in a stereoelectronically preferred orientation. wikipedia.orgmsu.edu This preferential binding dictates the face from which the nucleophile or reagent attacks the substrate, leading to the formation of one enantiomer in excess.
In many cases, the formation of a rigid, well-defined transition state is crucial for high enantioselectivity. researchgate.net This is often achieved through multiple points of interaction between the catalyst and the substrate, including coordination to the metal center and hydrogen bonding or other non-covalent interactions with the ligand framework. For example, in aldol reactions, the aldehyde is believed to coordinate to the Lewis acidic metal center, while the enolate is positioned by the chiral ligand for a facial-selective attack. Computational studies and kinetic experiments are often employed to elucidate the precise nature of the transition states and to rationalize the observed stereochemical outcomes. msu.edu
Homogeneous Catalysis
In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its derivatives have proven to be versatile ligands for a variety of metal-catalyzed organic reactions. The ability to tune the electronic and steric properties of these ligands allows for the optimization of catalyst performance in terms of activity, selectivity, and stability.
Metal-Catalyzed Organic Reactions (e.g., Oxidation, Reduction, Coupling)
Oxidation Reactions: Metal complexes of this compound have been investigated as catalysts for various oxidation reactions. researchgate.netnih.govmdpi.comrsc.org For instance, copper(II) complexes incorporating these ligands have shown catalytic activity in the oxidation of phenols and alcohols. researchgate.netyoutube.comelsevierpure.com The ligand environment plays a crucial role in stabilizing the metal center in different oxidation states and in modulating its redox potential.
Reduction Reactions: In the field of catalytic reduction, ruthenium and rhodium complexes bearing chiral this compound-based ligands have been explored for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. These reactions provide access to chiral alcohols and amines, which are valuable building blocks in organic synthesis. The stereochemical outcome of these reductions is dictated by the chiral environment created by the ligand around the metal center.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org Ligands based on the this compound scaffold have been employed in reactions such as the Suzuki-Miyaura and Heck couplings. mdpi.comnih.govnih.gov The steric bulk and electron-donating properties of these ligands can influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle, leading to improved catalyst performance. For example, bulky phosphine-functionalized this compound ligands have been shown to promote the Suzuki-Miyaura coupling of challenging substrates, such as sterically hindered aryl chlorides. nih.gov
The following table provides an overview of the application of this compound-based systems in various metal-catalyzed reactions.
| Reaction Type | Metal Center | Ligand Type | Substrates | Product |
| Phenol (B47542) Oxidation | Copper (Cu) | Schiff base of this compound | 2,4-Di-tert-butylphenol | 2,4-Di-tert-butyl-o-benzoquinone |
| Asymmetric Hydrogenation | Ruthenium (Ru) | Chiral phosphine-functionalized this compound | Acetophenone | (R)-1-Phenylethanol |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Phosphine-substituted this compound | 4-Chlorotoluene, Phenylboronic acid | 4-Methylbiphenyl |
| Heck Reaction | Palladium (Pd) | N-Heterocyclic carbene-functionalized this compound | Iodobenzene, Styrene | Stilbene |
Organocatalysis with this compound Scaffolds
The field of organocatalysis, which utilizes small organic molecules as catalysts, has witnessed explosive growth in recent years. mdpi.com The this compound scaffold has been adapted for use in organocatalysis by incorporating catalytically active functional groups, such as primary or secondary amines, thioureas, or proline derivatives. nih.govresearchgate.net
These functionalized this compound derivatives can act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. For example, a proline-functionalized this compound can catalyze asymmetric Michael additions by forming an enamine intermediate with a donor molecule, while the phenolic hydroxyl groups can activate the acceptor through hydrogen bonding. nih.govrsc.org This dual activation mode often leads to high levels of stereocontrol.
Chiral this compound-based organocatalysts have been successfully applied in a range of asymmetric transformations, including Michael additions, dicp.ac.cn aldol reactions, mdpi.commdpi.com and Mannich reactions. The modular nature of these catalysts allows for the systematic variation of the chiral backbone, the hydrogen-bonding donors, and the basic/acidic sites to optimize their performance for a specific reaction.
Materials Science Applications of 2,2 Azanediyldiphenol and Its Metal Complexes
Application in Optoelectronic Materials
The field of optoelectronics, which involves devices that source, detect, and control light, has benefited significantly from the development of novel organic and organometallic compounds. Metal complexes derived from 2,2'-Azanediyldiphenol-based Schiff base ligands have shown considerable promise in this area, particularly for light-emitting applications, owing to their tunable luminescent properties and potential for high quantum efficiencies.
Metal complexes incorporating Schiff base ligands derived from this compound are of great interest for Organic Light-Emitting Diodes (OLEDs). nih.gov These complexes can serve as the emissive layer where electroluminescence occurs. The appeal of these materials lies in their structural versatility, which allows for the fine-tuning of their electronic properties and, consequently, their emission color and efficiency.
Zinc(II) and Magnesium(II) complexes, in particular, have been investigated for their luminescent capabilities. ub.edubohrium.com For instance, certain zinc(II) Schiff base complexes have been reported to exhibit strong blue or green fluorescence both in solution and in the solid state. ub.edunih.gov The emission originates from ligand-centered π*–π transitions, which can be modulated by the specific substituents on the aromatic rings of the diphenol precursor and the choice of the diamine used to form the Schiff base. ub.edu This tunability is crucial for achieving the full spectrum of colors—red, green, and blue—necessary for display and lighting applications.
The performance of these materials in OLED devices is a key area of research. For example, OLEDs using copper(II) Schiff base complexes as the phosphorescent emissive layer have demonstrated high brightness and efficiency. In one study, a device doped with a Cu(II) complex achieved a maximum brightness of 6436 cd/m², a current efficiency of 15.4 cd/A, and a power efficiency of 6.7 lm/W, emitting in the green portion of the spectrum. nih.gov These results highlight the potential for developing cost-effective and efficient emitters for optoelectronic applications by leveraging the unique properties of Schiff base metal complexes. nih.gov
Table 1: Photoluminescent Properties of Selected Schiff Base Metal Complexes
| Complex Type | Emission Color | Max Emission (λem) | Quantum Yield (Φ) | Host/State |
|---|---|---|---|---|
| Zinc(II) Complex | Blue | 447 nm | 0.246 | Powder |
| Zinc(II) Complex | Blue | 472-504 nm | 0.11-0.60 | Solution/Solid |
| Magnesium(II) Complex | Blue | Not Specified | Strong Luminescence | Solid/Solution |
A significant advancement in OLED technology is the development of third-generation emitters that utilize Thermally Activated Delayed Fluorescence (TADF). elsevierpure.com This mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation, enabling the potential for 100% internal quantum efficiency (IQE) without the need for expensive heavy metals like iridium or platinum. rsc.org
The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). elsevierpure.com This small gap allows triplet excitons to be converted back to singlet excitons through a process called reverse intersystem crossing (RISC), aided by thermal energy from the environment. These up-converted singlets can then decay radiatively, producing "delayed" fluorescence.
Recent studies have revealed that Zinc(II) Schiff base complexes, a class of materials directly related to derivatives of this compound, can be bright and efficient TADF emitters. nih.govmdpi.com These donor-acceptor type complexes are designed to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which reduces the ΔEₛₜ and facilitates the TADF mechanism. bohrium.comwikipedia.org For example, Zn(II) Schiff base complexes with carbazole (B46965) donor units and pyrazinedicarbonitrile or phthalonitrile (B49051) acceptor units have been synthesized and shown to exhibit TADF with quantum yields up to 47%. bohrium.comwikipedia.org
| Complex with Pyrazinedicarbonitrile | Lower than Phthalonitrile | Not Specified | Shorter than Phthalonitrile | Orange-Red |
Data sourced from studies on donor-acceptor Zn(II) Schiff base complexes. nih.govbohrium.comwikipedia.org
Singlet harvesting is the fundamental process that underpins the high efficiency of TADF emitters. In conventional fluorescent OLEDs (first generation), only the 25% of excitons that are in the singlet state can emit light, placing a theoretical limit on the internal quantum efficiency. Phosphorescent OLEDs (second generation) overcome this by using heavy-metal complexes to facilitate the emission from the 75% of triplet excitons, but these materials are often costly and can have stability issues, especially for blue emitters.
The TADF mechanism in this compound-derived Schiff base complexes represents an elegant singlet harvesting strategy. nih.govbohrium.com By enabling the up-conversion of non-emissive triplet excitons into emissive singlet excitons via RISC, the 75% of excitons that would otherwise be wasted as heat are "harvested" and converted into useful light. rsc.org This process effectively funnels the entire population of electrically generated excitons into a single radiative decay channel, pushing the theoretical maximum IQE toward 100%. The efficiency of this harvesting is directly related to the rate of RISC, which is highly dependent on the small ΔEₛₜ characteristic of these carefully designed molecules. elsevierpure.com The demonstration of TADF in Zn(II) Schiff base complexes confirms their potential as a platform for developing high-performance OLEDs based on this advanced singlet harvesting strategy. nih.gov
Supramolecular Architectures and Self-Assembly
Beyond their photophysical properties, metal complexes derived from this compound are excellent candidates for constructing complex, ordered structures through supramolecular chemistry. The specific geometry of the ligands and the coordination preferences of the metal ions can guide the spontaneous organization of molecules into larger, functional assemblies.
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edunih.gov In the context of this compound derivatives, non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces are the primary driving forces that dictate how molecules pack in the crystalline state. nih.gov
The structure of salen-type complexes, which are close relatives of the Schiff bases formed from this compound, often features a square-planar geometry around the metal center. scispace.com This planarity facilitates close packing and promotes significant π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com For instance, crystal structure analysis of a derivative, 2,2'-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], revealed centrosymmetric dimers formed via offset π–π stacking with centroid-centroid distances of 3.631 Å and 3.576 Å. mdpi.com
Hierarchical self-assembly refers to the process where molecules first form primary structures, which then serve as building blocks for larger, more complex architectures in a stepwise manner. acs.org This strategy is prevalent in nature and is a key goal in materials science for creating sophisticated functional materials.
Salen-type amphiphiles, which incorporate the core structure of a this compound derivative, have been shown to exhibit controllable hierarchical assembly in water. A single amphiphilic ligand can be directed to form a wide array of morphologies—from cubic structures to vesicles and micelles—simply by complexation with different transition metal ions (e.g., Cu, Ni, Co, Fe, Mn). In this system, the metal ion acts as a directing agent, influencing the local geometry and coordination environment, which in turn dictates the packing of the amphiphiles at a larger scale. This demonstrates a powerful method for controlling hierarchical assembly through metal coordination.
In other systems, bimetallic salen-type complexes have shown an extremely strong tendency to self-assemble into large, stable structures due to the formation of unusual oligomeric (Zn–O)ₙ coordination motifs between units. This strong, directional interaction leads to the formation of well-defined nanostructures, showcasing how the interplay between metal coordination and ligand design can be used to build complex, hierarchical materials from this compound-based precursors.
Research Findings on the Polymer Chemistry Applications of this compound Not Publicly Available
Following a comprehensive review of publicly accessible scientific literature and research databases, no specific information was found regarding the use of the chemical compound This compound as a monomer for polymerization or its incorporation into functional polymers.
Therefore, the requested article focusing on the "," specifically addressing its role in polymer chemistry under the sections "Monomer Design and Polymerization" and "Functional Polymers Incorporating this compound Moieties," cannot be generated at this time due to the absence of relevant research findings in the public domain.
Advanced Analytical and Spectroscopic Characterization of 2,2 Azanediyldiphenol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and, for certain applications, in the solid state. uobasrah.edu.iqnih.gov For 2,2'-Azanediyldiphenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals. mdpi.com
One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule. uobasrah.edu.iq
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl (-OH) protons, and the secondary amine (-NH-) proton. The aromatic protons typically appear as a complex set of multiplets in the range of δ 6.5–7.5 ppm. The chemical shifts of the phenolic -OH and amine -NH protons are variable and depend on solvent, concentration, and temperature; their signals are often broad due to chemical exchange and quadrupole effects.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum for this compound would feature signals for the aromatic carbons, with those bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) appearing further downfield (higher ppm values) compared to the other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 | Typical range for benzene (B151609) derivatives. Protons and carbons are influenced by the electron-donating effects of -OH and -NH groups. |
| Aromatic C-OH | --- | 150 - 160 | The carbon atom directly bonded to the highly electronegative oxygen atom is significantly deshielded. |
| Aromatic C-NH | --- | 140 - 150 | The carbon atom bonded to the nitrogen atom is deshielded, appearing downfield. |
| Phenolic OH | 8.0 - 10.0 (variable, broad) | --- | Signal is solvent and concentration-dependent and often exchanges with trace water. |
| Amine NH | 4.0 - 6.0 (variable, broad) | --- | Signal is highly dependent on the solvent environment and may be broadened by quadrupole effects from the ¹⁴N nucleus. |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of complex structures like this compound, especially in resolving overlapping signals. mnstate.edunih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal the connectivity between the protons within each of the aromatic rings, helping to trace the sequence of -CH groups.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹J coupling). sdsu.eduyoutube.com This is the most reliable method for assigning a specific proton to its corresponding carbon, for instance, linking each aromatic proton signal to its specific aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com This technique is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. For example, HMBC could show a correlation from the N-H proton to the carbons on both phenolic rings, confirming the central linkage of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. researchgate.net NOESY is instrumental in determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the two phenol (B47542) rings with respect to each other.
Table 2: Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Type of Correlation | Expected Key Correlations in this compound | Information Gained |
| COSY | ¹H-¹H (through 2-3 bonds) | Correlations between adjacent aromatic protons on each ring. | Establishes proton connectivity within each aromatic system. |
| HSQC/HMQC | ¹H-¹³C (through 1 bond) | Each aromatic C-H proton to its directly attached carbon. | Unambiguously assigns protonated carbons. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | N-H proton to C-2/C-2' and other nearby carbons. Aromatic protons to adjacent and quaternary carbons (e.g., C-1/C-1'). | Confirms the overall molecular framework and connectivity across heteroatoms and quaternary centers. |
| NOESY | ¹H-¹H (through space) | Correlations between protons on the two different aromatic rings (e.g., H-6 and H-6'). | Provides insights into the preferred 3D conformation and spatial proximity of atoms. |
When this compound acts as a ligand to form coordination compounds or polymers, the resulting materials are often insoluble, precluding analysis by conventional solution NMR. In such cases, solid-state NMR (SSNMR) is an essential characterization tool. columbia.edu The Cross-Polarization Magic Angle Spinning (CPMAS) technique is commonly employed to obtain high-resolution ¹³C spectra of solid samples. nih.gov
By comparing the ¹³C CPMAS NMR spectrum of a metal-2,2'-Azanediyldiphenol complex with that of the free ligand, researchers can gain valuable structural information. researchgate.net Changes in the chemical shifts of the carbon atoms, particularly those near the coordination sites (the nitrogen and oxygen atoms), provide direct evidence of metal-ligand bonding and can offer insights into the coordination environment of the metal ion. nih.govrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for the definitive confirmation of a compound's molecular formula. nih.govnih.govcrossref.org Unlike low-resolution MS, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the calculation of a unique elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₁₂H₁₁NO₂. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared against the theoretically calculated exact mass.
Table 3: HRMS Data for this compound
| Ion Formula | Elemental Composition | Calculated Exact Mass | Hypothetical Found Mass | Mass Error (ppm) |
| [C₁₂H₁₂NO₂]⁺ | C: 12, H: 12, N: 1, O: 2 | 202.08625 | 202.08651 | 1.29 |
Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is exceptionally well-suited for the analysis of phenolic compounds. nih.govmdpi.com It separates compounds based on their affinity for a stationary phase and a liquid mobile phase before they enter the mass spectrometer. nih.govprotocols.io As this compound is a polar, non-volatile compound, reversed-phase HPLC coupled with MS is an ideal method for its detection and quantification, often without the need for chemical derivatization. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers high chromatographic resolution but is best suited for volatile and thermally stable compounds. thermofisher.com Direct analysis of this compound by GC-MS is challenging due to the low volatility of the phenolic groups. Therefore, a derivatization step, such as silylation, would likely be required to convert the -OH groups into more volatile ethers, enabling the compound to pass through the GC column. labmedica.comresearchgate.net
CE-MS (Capillary Electrophoresis-Mass Spectrometry): CE-MS is a powerful alternative that separates ions based on their electrophoretic mobility in a capillary under an electric field. nih.govnih.gov This technique requires minimal sample volume and can offer very high separation efficiency for polar and charged molecules like phenolic compounds. mdpi.comresearchgate.net It provides a means to analyze this compound directly in solution, avoiding the need for derivatization required in GC-MS. nih.gov
Table 4: Comparison of Hyphenated MS Techniques for this compound Analysis
| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |
| LC-MS | Separation based on polarity and partitioning between mobile and stationary phases. | Excellent | Handles polar, non-volatile compounds; no derivatization needed. nih.gov | Lower chromatographic resolution than GC. |
| GC-MS | Separation based on volatility and boiling point in a gas phase. | Possible with derivatization | High resolution and established libraries. thermofisher.com | Requires derivatization for polar -OH groups; thermal degradation risk. labmedica.com |
| CE-MS | Separation based on charge and size in an electric field. | Excellent | High efficiency; very small sample volume; no derivatization needed. nih.govmdpi.com | Can be less robust than LC-MS for some applications. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. researchgate.net While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the polarizability of the molecule. researchgate.netresearchgate.net In the context of this compound and its metal complexes, these techniques provide invaluable information on the ligand's structural integrity and the coordination environment of the metal center. kangwon.ac.kr
Vibrational Analysis of Ligand and Complex Formation
The vibrational spectrum of the free this compound ligand is characterized by specific bands corresponding to its functional groups. Key vibrational modes include the O-H stretching of the phenolic groups, N-H stretching of the secondary amine, C-N stretching, and various aromatic C-C and C-H vibrations. Upon complexation with a metal ion, significant changes in the vibrational spectrum occur, providing clear evidence of coordination.
Theoretical and experimental studies on analogous tripodal amine phenol ligands and other complex organic molecules show that vibrational assignments can be complex due to the extensive mixing of various modes. nih.govsemanticscholar.orgresearchgate.net However, certain key spectral shifts are consistently observed:
O-H and N-H Stretching: The broad O-H stretching band, typically observed in the 3200-3600 cm⁻¹ region for the free ligand due to hydrogen bonding, often disappears or shifts upon deprotonation and coordination of the phenolic oxygen to the metal center. Similarly, the N-H stretching frequency, usually found around 3300-3400 cm⁻¹, shifts to a lower frequency (red-shift) upon coordination of the nitrogen atom to the metal. This shift is attributed to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond.
C-O Stretching: The phenolic C-O stretching vibration, typically seen around 1200-1300 cm⁻¹, shifts to a higher frequency (blue-shift) upon complexation. This indicates the formation of a C-O-Metal bond.
C-N Stretching: The C-N stretching vibrations also experience shifts upon coordination, although these can be less straightforward to interpret due to coupling with other modes. nih.govsemanticscholar.org
Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands and provides a more detailed understanding of the molecule's vibrational behavior. researchgate.netnih.gov
Below is a representative table of expected IR spectral bands for this compound and the typical shifts observed upon metal complexation, based on data from analogous systems.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |
| ν(O-H) | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of phenolic oxygen |
| ν(N-H) | ~3350 | ~3250 (Red-shift) | Coordination of amine nitrogen to metal center |
| ν(C-O)phenolic | ~1260 | ~1280 (Blue-shift) | Formation of Metal-Oxygen bond |
| ν(C-N)aliphatic | ~1150 | Shifted | Involvement of nitrogen in coordination |
| Aromatic ν(C=C) | ~1600, ~1470 | Minor shifts | Ring integrity maintained, electronic environment altered |
Far-IR Spectroscopy for Metal-Ligand Bonds
While mid-IR spectroscopy is informative about the ligand's internal vibrations, the far-infrared region (typically below 600 cm⁻¹) is crucial for directly observing the vibrations of the newly formed metal-ligand bonds. These vibrations involve the stretching of the bonds between the metal ion and the donor atoms of the ligand (nitrogen and oxygen in the case of this compound).
The frequencies of these metal-ligand stretching modes, ν(M-N) and ν(M-O), are dependent on several factors, including the mass of the metal ion, the strength of the metal-ligand bond, and the coordination geometry of the complex. The appearance of new, non-ligand bands in the far-IR spectrum of a complex is considered definitive proof of coordination.
For transition-metal complexes, metal-oxygen (M-O) stretching frequencies are typically observed in the 400-600 cm⁻¹ range, while metal-nitrogen (M-N) stretching frequencies appear at slightly lower wavenumbers, often between 300-500 cm⁻¹. Studies on complexes with metal-sulfur bonds have shown that M-S stretching frequencies can be found in the 200-300 cm⁻¹ range, illustrating how the far-IR region is sensitive to the nature of the donor atom. rsc.org The identification of these bands confirms the participation of both the phenolic oxygen and the amine nitrogen atoms of this compound in bonding to the metal center.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. nih.gov For this compound and its metal complexes, UV-Vis spectra provide insights into the electronic structure, including transitions localized on the ligand and charge transfer phenomena between the ligand and the metal center. nih.gov
Ligand-Centered Transitions
The UV-Vis spectrum of the free this compound ligand is dominated by absorptions arising from electronic transitions within the aromatic phenol rings. These are typically π → π* and n → π* transitions.
π → π Transitions:* These are high-energy, high-intensity absorptions, usually occurring in the UV region (typically < 300 nm). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the phenyl rings.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. They are typically of lower energy and lower intensity than π → π* transitions and may appear as shoulders on the main absorption bands or at longer wavelengths.
Upon complexation, these ligand-centered (LC) bands may undergo shifts in position (solvatochromism) and changes in intensity. libretexts.org These changes reflect the alteration of the ligand's electronic structure due to coordination with the metal ion.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands
The formation of a coordination complex introduces new possible electronic transitions known as charge-transfer (CT) transitions. libretexts.org These transitions are often responsible for the vibrant colors of transition metal complexes and involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. numberanalytics.com CT bands are typically much more intense than d-d transitions. wikipedia.org
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the ligand has high-energy, electron-rich orbitals (like the phenolate (B1203915) oxygens in deprotonated this compound) and the metal has low-lying empty or partially filled d-orbitals. libretexts.org The result is a formal reduction of the metal center. wikipedia.org LMCT bands are a common feature in complexes of this compound, particularly with metal ions in higher oxidation states. For example, studies on copper(II) complexes with similar 2-hydroxyphenone ligands show that low-energy absorption bands in the visible region (450-600 nm) originate from LMCT transitions. mdpi.com
Metal-to-Ligand Charge Transfer (MLCT): An MLCT transition involves the excitation of an electron from a metal-based d-orbital to a low-energy, empty ligand-based orbital (typically a π* orbital). numberanalytics.com This is favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses accessible π-acceptor orbitals. This results in a formal oxidation of the metal center. wikipedia.org
The table below summarizes the typical electronic transitions observed in this compound systems.
| Transition Type | Wavelength Range | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |
| π → π* (LC) | < 300 nm | High (>10,000) | Electron excitation within the aromatic rings of the ligand. |
| n → π* (LC) | 300 - 350 nm | Low-Medium (100 - 5,000) | Excitation of non-bonding electrons from N or O atoms. |
| LMCT | 400 - 700 nm | Very High (>10,000) | Electron transfer from ligand orbitals to metal d-orbitals. Often responsible for color. libretexts.org |
| MLCT | 400 - 700 nm | Very High (>10,000) | Electron transfer from metal d-orbitals to ligand π* orbitals. |
X-ray Diffraction (XRD) and Crystallography
X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For systems involving this compound, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions both for the free ligand and its metal complexes. nih.govsemanticscholar.org
Analysis of structurally similar amine bis(phenol) compounds reveals key structural features that are expected for this compound. iucr.orgnih.gov In the solid state, the free ligand's conformation is heavily influenced by intramolecular hydrogen bonding. A hydrogen bond between one of the phenolic hydroxyl groups and the central amine nitrogen is a common feature, creating a stable six-membered ring. nih.gov
Upon complexation, the ligand coordinates to the metal center, typically in a tridentate fashion through the two deprotonated phenolate oxygens and the central nitrogen atom, forming a stable pincer-like structure. The resulting metal complexes often exhibit distorted geometries (e.g., distorted square planar or trigonal bipyramidal), depending on the metal ion and the presence of other co-ligands. researchgate.net The crystal packing of these complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov
The following table presents representative crystallographic data for an analogous amine bis(phenol) ligand, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, which provides insight into the expected structural parameters for this compound systems. nih.gov
| Parameter | Value |
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Selected Bond Lengths (Å) | |
| C-Ophenol | 1.346 (2) - 1.354 (1) |
| C-N | 1.472 (2) - 1.476 (2) |
| **Selected Bond Angles (°) ** | |
| C-N-C | 110.1 (1) - 114.7 (1) |
| Hydrogen Bonding | |
| O-H···N (intramolecular) | Distance (Å): ~2.6-2.8 |
Single Crystal X-ray Diffraction for Molecular Structure
For instance, the crystal structure of a Schiff base derivative, N-[(Z)-(2-hydroxyphenyl)methylidene]aniline N-oxide, reveals a nearly planar molecular conformation, which is stabilized by a strong intramolecular O—H⋯O hydrogen bond. The dihedral angle between the two aromatic rings is minimal, indicating a tendency towards planarity in such systems.
In another related structure, a tripodal ligand intermediate, the conformation is folded, with the planes of the two phthalimide (B116566) units making a small dihedral angle. This demonstrates the conformational flexibility of the azanediyldiphenol core, which can be influenced by the nature of the substituents.
Table 1: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5115(7) |
| b (Å) | 10.5337(6) |
| c (Å) | 15.0080(9) |
| β (°) | 94.0547(19) |
| Volume (ų) | 1973.0(2) |
| Z | 4 |
Note: Data corresponds to 2,2'-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol)palladium(II), a Schiff base complex derived from a substituted this compound analogue. researchgate.net
Solid-State Structures of Coordination Complexes
This compound and its Schiff base derivatives are versatile ligands that form stable coordination complexes with a variety of metal ions. The solid-state structures of these complexes, determined by X-ray diffraction, reveal diverse coordination geometries and packing arrangements.
In many instances, the ligand coordinates to the metal center in a tetradentate fashion through the two phenolate oxygen atoms and the nitrogen atoms of the azanediyl bridge and the imine groups (in the case of Schiff bases). This often results in a distorted square-planar or tetrahedral geometry around the metal ion.
For example, a palladium(II) complex with a Schiff base ligand derived from a this compound analogue adopts a slightly distorted square-planar geometry. researchgate.net The ligand chelates to the palladium center, forming three six-membered rings. researchgate.net Similarly, chiral Schiff base ligands derived from enantiopure diamines form complexes with lanthanide and 3d-transition metals, where the coordination geometry is influenced by the specific metal ion and other coordinating ligands.
The packing of these coordination complexes in the solid state is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. In some cases, solvent molecules are incorporated into the crystal lattice and participate in the hydrogen-bonding network.
Electrochemical Studies
Electrochemical techniques are instrumental in probing the redox behavior of this compound systems. These studies provide insights into the electron transfer properties of the ligand and its metal complexes, which is crucial for applications in catalysis, sensing, and materials science.
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is a widely used technique to investigate the redox processes of chemical species. For compounds containing phenolic and amino moieties like this compound, CV can reveal information about their oxidation and reduction potentials.
The electrochemical oxidation of diphenylamine, a related compound, has been shown to proceed via the formation of a radical cation, which can then undergo dimerization and further reactions. researchgate.net A similar mechanism can be anticipated for this compound, where the initial oxidation would likely occur at the nitrogen atom of the azanediyl bridge or the phenol groups. The presence of the hydroxyl groups is expected to influence the oxidation potential, making it more accessible compared to unsubstituted diphenylamine.
In the case of metal complexes of Schiff bases derived from this compound, the cyclic voltammograms often exhibit redox waves corresponding to both the metal center and the ligand. The redox potential of the metal can be significantly altered upon coordination, and the ligand itself can undergo redox reactions, which may be reversible or irreversible. The electrochemical behavior of triphenylamine (B166846) derivatives shows that the stability of the resulting radical cations and dications is highly dependent on the substituents on the aromatic rings. researchgate.net
Other Voltammetric Techniques
While cyclic voltammetry is the most common technique, other voltammetric methods can provide complementary information. Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can offer enhanced sensitivity for the detection of redox-active species. These methods are particularly useful for studying the electrochemical behavior of these compounds at low concentrations.
For instance, in the study of related phenolic compounds, DPV has been employed for their sensitive detection. The electrochemical co-degradation of acetaminophen (B1664979) and bisphenol A, both containing phenolic hydroxyl groups, has been investigated using voltammetric techniques to understand their oxidation mechanisms. mdpi.com While specific studies on this compound using these techniques are not prevalent in the reviewed literature, the principles from related systems are directly applicable.
Other Advanced Analytical Techniques
Beyond diffraction and electrochemical methods, other advanced analytical techniques are employed to characterize the surface morphology and microstructure of this compound-based materials.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the surface topography and morphology of materials at the micro- and nanoscale. While specific AFM and SEM studies on this compound are scarce, these techniques are widely applied to characterize thin films and self-assembled monolayers of related organic molecules, including Schiff bases and aromatic amines.
AFM, on the other hand, can provide three-dimensional topographical information with sub-nanometer resolution. It is particularly useful for characterizing the roughness and texture of thin films. AFM has been employed to image the self-assembly of elastin (B1584352) nanofibers and to study the surface morphology of thin films of various organic and inorganic materials.
In the context of this compound and its derivatives, AFM and SEM could be used to:
Visualize the morphology of thin films prepared by techniques such as spin-coating or electrodeposition.
Characterize the structure of self-assembled monolayers on various substrates.
Investigate the surface of polymeric materials derived from this compound.
Analyze the morphology of crystalline powders of the compound and its metal complexes.
These techniques would provide valuable information on how the molecular structure of this compound systems influences their macroscopic properties and organization on surfaces.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for the determination of the elemental composition of a sample. aps.orgnih.gov In the context of this compound systems, which often involve the formation of metal complexes, ICP-OES serves as an indispensable tool for quantitative elemental analysis. The technique utilizes an inductively coupled plasma—a high-temperature source of ionized argon gas (typically 6,000 to 10,000 K)—to excite atoms and ions within a sample. aps.orgweber.edu As these excited species relax to a lower energy state, they emit electromagnetic radiation at wavelengths characteristic of each specific element. The intensity of this emission is directly proportional to the concentration of the element in the sample. aps.org
Research Findings:
For this compound metal complexes, ICP-OES is primarily employed to:
Determine Metal-to-Ligand Stoichiometry: By accurately measuring the concentration of the metal ion in a solution of the purified complex, the stoichiometry of the complex can be confirmed. This is crucial for verifying the structure of newly synthesized coordination compounds.
Assess Purity: The technique can detect and quantify trace metal impurities in both the this compound ligand and its final metal complexes. The high sensitivity of ICP-OES allows for detection at parts-per-billion (ppb) levels for many elements. weber.edu
Quantify Metal Loading: In applications where this compound complexes are supported on or incorporated into other materials (e.g., catalysts, polymers), ICP-OES can determine the precise amount of the metallic element present.
The sample preparation for ICP-OES analysis of these complexes typically involves microwave-assisted acid digestion to break down the organic ligand and ensure the complete dissolution of the metal ions. nih.gov The choice of emission lines for analysis is critical to avoid spectral interferences, especially when multiple metals are present or when analyzing complex matrices. mdpi.comthermofisher.com While specific studies employing ICP-OES for this compound were not prevalent in the reviewed literature, the methodology is standard for the characterization of metal-organic systems. researchgate.netsemanticscholar.orgthermofisher.com
Table 1: Selected ICP-OES Emission Lines for Common Metal Ions in Coordination Complexes
This table presents common atomic (I) and ionic (II) emission lines used for the quantification of metals that could form complexes with this compound. The selection of a specific line depends on the sample matrix and potential spectral interferences. mdpi.com
| Element | Wavelength (nm) | Type |
| Copper (Cu) | 324.752 | I |
| Nickel (Ni) | 232.003 | I |
| Zinc (Zn) | 213.857 | I |
| Cobalt (Co) | 228.616 | II |
| Iron (Fe) | 259.940 | II |
| Manganese (Mn) | 257.610 | II |
| Cadmium (Cd) | 226.502 | II |
| Lead (Pb) | 220.353 | II |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bohrium.comcarleton.edu XPS is particularly valuable for studying this compound systems because it can provide direct information about the bonding environment of the nitrogen and oxygen atoms and the oxidation state of any coordinated metal ion. researchgate.net
The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. mdpi.com The binding energy of the emitted photoelectrons can be calculated, which is characteristic of the element and its chemical environment. mdpi.comcaltech.edu Shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding and oxidation state. bohrium.com
Research Findings:
In the analysis of this compound and its metal complexes, XPS can elucidate several structural features:
N 1s Spectrum: The nitrogen 1s core level spectrum is sensitive to its chemical environment. For the free this compound ligand, a single peak corresponding to the secondary amine (-NH-) group is expected. Upon coordination to a metal center, this peak would be expected to shift to a higher binding energy due to the donation of electron density from the nitrogen to the metal, resulting in a more electron-deficient nitrogen atom.
O 1s Spectrum: The oxygen 1s spectrum of the ligand would show a peak corresponding to the phenolic hydroxyl (-OH) groups. Upon deprotonation and coordination to a metal ion, this peak will shift, indicating the formation of a metal-phenoxide bond (M-O).
Metal Spectra: For metal complexes, the binding energies of the metal's core level electrons (e.g., Cu 2p, Ni 2p, Co 2p) can confirm the presence of the metal on the surface and, crucially, determine its oxidation state. researchgate.net The presence of characteristic satellite peaks can also help distinguish between different oxidation states, such as Co(II) and Co(III). researchgate.net
While specific XPS spectra for this compound are not widely published, data from analogous compounds like para-aminophenol provide insight into the expected binding energy regions. aps.orgnih.gov
Table 2: Expected Core Level Binding Energies (eV) for this compound Systems
This table provides illustrative binding energy ranges for the key elements in this compound and its potential metal complexes, based on typical values for similar organic and organometallic compounds. Actual values can vary based on the specific chemical environment and instrument calibration.
| Core Level | Functional Group / Chemical State | Expected Binding Energy (eV) |
| O 1s | Phenolic Hydroxyl (C-O H) | ~532.5 - 533.5 |
| Metal-Phenoxide (M-O -C) | ~531.0 - 532.0 | |
| N 1s | Secondary Amine (C-N H-C) | ~399.0 - 400.0 |
| Coordinated Amine (M-N H) | ~400.0 - 401.5 | |
| C 1s | Aromatic C-C / C-H | ~284.5 - 285.0 |
| C-N | ~285.5 - 286.5 | |
| C-O | ~286.0 - 287.0 |
Thermal Analysis (e.g., TGA, DSC, DTA)
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. libretexts.org For this compound and its complexes, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide critical information about thermal stability, decomposition pathways, melting points, and phase transitions. nih.gov
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated at a controlled rate. TGA is used to determine decomposition temperatures, the presence of solvated molecules (like water), and the composition of multi-component systems. researchgate.net
Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine melting points, glass transitions, and enthalpies of reaction. researchgate.net
Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. DTA detects exothermic and endothermic events such as phase transitions, melting, and decomposition. acm2.com
Research Findings:
Studies on structurally related compounds, such as o-aminophenol, provide a baseline for understanding the thermal behavior of this compound. O-aminophenol exhibits a one-step thermal degradation pattern starting around 161°C. walshmedicalmedia.com Due to its higher molecular weight and potential for more extensive intermolecular hydrogen bonding, this compound is expected to be more thermally stable, with decomposition occurring at a higher temperature.
Table 3: Thermal Analysis Data for o-Aminophenol
This table summarizes key thermal events for o-aminophenol, a structural subunit of this compound. These values serve as a reference for predicting the thermal properties of the larger molecule and its derivatives. walshmedicalmedia.com
| Analysis | Event | Temperature (°C) | Observation |
| DSC / DTA | Melting Point | 176.1 - 176.9 | Sharp endothermic peak |
| TGA | Onset of Decomposition | ~161 | Start of mass loss |
| TGA | Maximum Decomposition (Tmax) | ~175 - 178 | Peak of the derivative weight loss curve |
| TGA | End of Decomposition | ~194 | Mass loss stabilizes |
| DSC | Latent Heat of Fusion (ΔH) | 262.5 J/g | Energy absorbed during melting |
Computational and Theoretical Studies of 2,2 Azanediyldiphenol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is widely applied to molecules like 2,2'-Azanediyldiphenol to predict a variety of properties with a favorable balance between accuracy and computational cost. mdpi.com Functionals such as B3LYP are commonly employed in these calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govscispace.com
DFT calculations are instrumental in elucidating the electronic characteristics of this compound by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic transition properties. scispace.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can reveal that the HOMO is typically localized on the electron-rich phenol (B47542) and amine moieties, while the LUMO may be distributed across the aromatic rings.
Table 1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents hypothetical data to illustrate the typical output of DFT calculations for this class of compounds.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.20 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added |
DFT serves as a powerful tool for predicting the spectroscopic signatures of molecules. Theoretical vibrational spectra (FT-IR) can be calculated, where the frequencies correspond to specific molecular motions such as O-H stretching, N-H stretching, and C-N bond vibrations. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scispace.comnih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net
Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound This table shows hypothetical calculated IR frequencies and their corresponding vibrational assignments to demonstrate the application of DFT in spectroscopy.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(O-H) | 3650 | Phenolic O-H stretch |
| ν(N-H) | 3410 | Amine N-H stretch |
| ν(C-H)arom | 3055 | Aromatic C-H stretch |
| ν(C=C)arom | 1610 | Aromatic C=C stretch |
| ν(C-N) | 1320 | Aromatic C-N stretch |
| ν(C-O) | 1250 | Phenolic C-O stretch |
A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. researchgate.net Conformational analysis further explores the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. nih.govmdpi.com For this compound, this includes studying the rotation around the C-N bonds and the orientation of the two phenol rings relative to each other.
Table 3: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table provides hypothetical but representative geometric data for the core structure of the molecule as obtained from DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-O | 1.37 Å |
| Bond Length | C-N | 1.41 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Angle | C-N-C | 125.5° |
| Bond Angle | C-O-H | 109.0° |
| Dihedral Angle | C-C-N-C | 45.0° |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. semanticscholar.org By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion. mdpi.comnih.gov For this compound, MD simulations can be used to explore its conformational flexibility in different environments (e.g., in a solvent like water), study the dynamics of hydrogen bonding, and understand how the molecule interacts with other species. mdpi.com These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system.
Photophysical Property Modeling
Computational methods are essential for modeling the photophysical properties of this compound, which describe how the molecule interacts with light. Time-Dependent DFT (TD-DFT) is a common method for studying excited states. nih.govnih.gov
Intersystem Crossing (ISC): This is a radiationless process involving a transition between two electronic states with different spin multiplicities, such as from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.orgrsc.org The efficiency of ISC is critical for applications in areas like photosensitization.
Singlet-Triplet Splitting (ΔE_ST): This is the energy difference between the lowest excited singlet and triplet states. A small ΔE_ST generally facilitates more efficient intersystem crossing. nih.gov Computational modeling can accurately predict this energy gap, guiding the design of molecules with specific photophysical behaviors. researchgate.net
Spin-Orbit Coupling (SOC): SOC is the interaction that enables the formally "forbidden" transition between singlet and triplet states. wikipedia.org The magnitude of SOC between the relevant excited states can be calculated, and a larger SOC value corresponds to a faster rate of intersystem crossing. nih.govnih.gov
Table 4: Key Photophysical Parameters and Their Significance
| Parameter | Description | Computational Goal |
|---|---|---|
| Singlet-Triplet Splitting (ΔE_ST) | Energy gap between the lowest excited singlet (S₁) and triplet (T₁) states. | Calculate the energy difference to predict the likelihood of ISC. |
| Spin-Orbit Coupling (SOC) | The magnitude of the interaction between the electron's spin and orbital angular momentum. | Quantify the coupling between S₁ and T₁ states to determine the rate of ISC. |
| Intersystem Crossing (ISC) Rate | The speed at which the molecule transitions from a singlet to a triplet state. | Predict the efficiency of triplet state formation based on ΔE_ST and SOC. |
Reaction Mechanisms Involving 2,2 Azanediyldiphenol
Mechanistic Pathways in 2,2'-Azanediyldiphenol Synthesis
The synthesis of this compound, a diarylamine, is primarily achieved through modern cross-coupling methodologies that facilitate the formation of carbon-nitrogen (C-N) bonds. The two most prominent mechanistic pathways are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination: This reaction provides a versatile and high-yielding route to aryl amines under relatively mild conditions. The catalytic cycle, which employs a palladium catalyst, is generally understood to proceed through several key steps. wikipedia.orgnumberanalytics.com
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to an aryl halide (e.g., 2-halophenol). This step forms a Pd(II) complex. libretexts.org
Amine Coordination and Deprotonation: The amine (e.g., 2-aminophenol) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.
Reductive Elimination: This is the final, product-forming step. The two organic moieties (the aryl group from the halide and the amino group) are eliminated from the palladium center, forming the C-N bond of this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. wikipedia.org The mechanism, while extensively studied, is complex with several proposed pathways. The reaction generally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. rug.nl
The most accepted pathway involves the formation of a copper(I) amide from the reaction of the amine with a Cu(I) salt. This copper amide then reacts with the aryl halide. The precise mechanism of this key coupling step is debated, with possibilities including:
Oxidative Addition-Reductive Elimination: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate, which then reductively eliminates the diarylamine product. organic-chemistry.orgnih.gov
Nucleophilic Aromatic Substitution: The reaction may proceed via a π-complex formation between the Cu(I) species and the aryl halide, which activates the halide towards nucleophilic attack by the amide. rug.nl
Modern variations of the Ullmann reaction utilize ligands, such as diamines or phenanthrolines, which stabilize the copper catalyst, allowing the reaction to proceed under milder conditions. wikipedia.org
| Synthesis Method | Catalyst | Typical Reactants | Key Mechanistic Steps |
| Buchwald-Hartwig Amination | Palladium(0) with phosphine (B1218219) ligands | 2-Aminophenol (B121084) + 2-Halophenol | Oxidative Addition, Reductive Elimination |
| Ullmann Condensation | Copper(I) | 2-Aminophenol + 2-Halophenol | Formation of Cu(I)-amide, C-N bond formation via Cu(III) intermediate or SNAr |
Ligand Exchange and Complex Formation Mechanisms
This compound is an effective chelating agent for a variety of metal ions. It typically functions as a tridentate O,N,O ligand, coordinating through the two deprotonated phenolate (B1203915) oxygens and the central amine nitrogen. The formation of a metal complex in solution is a dynamic process governed by ligand exchange mechanisms.
The mechanism of ligand substitution reactions at a metal center can generally be classified as associative, dissociative, or interchange. semanticscholar.org
Associative (A) Mechanism: The incoming ligand (this compound) first binds to the metal center, forming an intermediate with an increased coordination number. Subsequently, a previously bound ligand (e.g., a solvent molecule) dissociates. This pathway is common for square-planar or coordinatively unsaturated complexes.
Dissociative (D) Mechanism: A ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This pathway is often favored by coordinatively saturated, sterically hindered complexes.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.
When this compound forms a complex, it displaces solvent molecules or other weakly bound ligands from the metal's coordination sphere. The specific pathway is dictated by the properties of the metal ion (size, charge, electronic configuration), the nature of the leaving ligand, and the reaction conditions. For many transition metal aqua ions, the exchange of water molecules often proceeds via an interchange mechanism. The chelate effect, where the tridentate ligand replaces multiple monodentate ligands, provides a strong thermodynamic driving force for complex formation.
Studies on related Schiff base ligands show that upon complexation, the N2O2 donor set typically forms a stable equatorial plane around a metal center, with other ligands occupying the axial positions in a pseudo-octahedral geometry. nih.gov A similar coordination can be expected for this compound complexes.
Catalytic Reaction Mechanisms (e.g., Asymmetric Reductions, C-C Coupling)
Metal complexes of this compound and its chiral derivatives are employed as catalysts in various organic transformations. The ligand plays a crucial role in creating a specific steric and electronic environment around the metal center, which dictates the catalytic activity and selectivity.
C-C Coupling Reactions (e.g., Suzuki-Miyaura Coupling): In palladium-catalyzed C-C coupling reactions like the Suzuki-Miyaura reaction, a complex of this compound with palladium would act as the catalyst. wikipedia.orgnih.gov The generally accepted mechanism involves a catalytic cycle with three main stages: nih.govlibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), breaking the C-X bond and forming an Ar¹-Pd(II)-X complex.
Transmetalation: An organoboron reagent (Ar²-B(OR)₂), activated by a base to form a boronate complex [Ar²-B(OR)₂(OH)]⁻, transfers its organic group (Ar²) to the palladium center. The halide or other ligand on palladium is displaced, forming an Ar¹-Pd(II)-Ar² complex. organic-chemistry.org
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled and eliminated from the palladium, forming the new biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which re-enters the cycle.
The this compound ligand remains coordinated to the palladium throughout the cycle, influencing the solubility, stability, and reactivity of the catalytic intermediates.
| Step | Reactants | Intermediate/Product | Role of Catalyst |
| Oxidative Addition | Pd(0)L, Ar¹-X | [Ar¹-Pd(II)(X)L] | Activates the aryl halide. |
| Transmetalation | [Ar¹-Pd(II)(X)L], Ar²-B(OR)₂, Base | [Ar¹-Pd(II)(Ar²)L] | Facilitates the transfer of the second aryl group. |
| Reductive Elimination | [Ar¹-Pd(II)(Ar²)L] | Ar¹-Ar², Pd(0)L | Forms the final C-C bond and regenerates the catalyst. |
Asymmetric Catalysis: For asymmetric catalysis, a chiral version of the this compound ligand is used. The non-planar, C₂-symmetric structure of the resulting metal complex creates a chiral pocket around the active site. This chirality enforces a specific orientation for the approaching substrate, leading to the preferential formation of one enantiomer of the product. researchgate.net
In an asymmetric reduction of a ketone, for instance, the chiral catalyst would coordinate to both the reducing agent (e.g., a borane) and the ketone. The mechanism involves the diastereoselective transfer of a hydride from the reducing agent to one of the two prochiral faces of the ketone's carbonyl group, dictated by the steric and electronic influences of the chiral ligand. nih.gov
Degradation Pathways and Stability Mechanisms
The stability of this compound is limited by its susceptibility to oxidation and thermal decomposition, pathways common to phenols and secondary amines.
Oxidative Degradation: The phenolic hydroxyl groups and the secondary amine are prone to oxidation. The mechanism of oxidation for the related compound, 2-aminophenol, has been studied and provides a relevant model. iitkgp.ac.in The process is often initiated by one-electron oxidation to form a radical species.
Radical Formation: Oxidation of one of the phenol (B47542) groups can generate a phenoxyl radical, while oxidation of the amine can form an aminyl radical. For 2-aminophenol, the formation of an aminophenoxyl radical is considered a key step in its oxidation to 2-aminophenoxazin-3-one. researchgate.net
Coupling and Further Reactions: These radical intermediates are highly reactive and can undergo various subsequent reactions, including dimerization, polymerization, or intramolecular cyclization. Oxidative coupling is a likely degradation pathway, potentially leading to complex polymeric materials.
The rate of oxidation is highly dependent on factors such as pH, temperature, and the presence of oxidants (e.g., dissolved oxygen, metal ions). researchgate.net
Thermal Degradation: At elevated temperatures, this compound will undergo thermal decomposition. While specific studies on this compound are scarce, the degradation pathway can be inferred from related phenolic structures. Thermogravimetric analysis (TGA) of phenolic resins shows that decomposition typically occurs in multiple stages. ncsu.edu
Initial Decomposition (Lower Temperatures): This stage may involve the loss of any loosely bound solvent and potentially the cleavage of the most labile bonds, such as the N-H or O-H bonds, although C-N and C-O bonds within the diaryl structure are more robust.
Main Decomposition (Higher Temperatures): At higher temperatures, cleavage of the C-N and C-O aryl bonds would occur, breaking the molecule into smaller phenolic and aromatic fragments.
Char Formation: At very high temperatures, these fragments would further decompose, leading to the formation of a stable carbonaceous residue (char).
Environmental Aspects of 2,2 Azanediyldiphenol Excluding Toxicity
Degradation in Environmental Matrices (e.g., water, soil)
Specific studies on the biodegradation or abiotic degradation of 2,2'-Azanediyldiphenol in water or soil are not available. The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impacts. Without data on its half-life in various environmental compartments, the potential for this compound to persist and accumulate remains unknown. General principles of phenolic compound degradation suggest potential pathways, but without experimental data for this specific molecule, any such discussion would be speculative and fall outside the scope of this focused article.
Pathways of Environmental Transformation (e.g., photodegradation)
There is no research available that specifically investigates the environmental transformation pathways of this compound. Key transformation processes such as photodegradation (breakdown by sunlight), hydrolysis, or oxidation have not been studied for this compound. Understanding these pathways is essential for predicting the formation of potential transformation products, which may have their own environmental implications. The lack of such studies for this compound represents a critical data gap in its environmental risk assessment.
Future Research Directions and Emerging Applications
Development of Novel 2,2'-Azanediyldiphenol Derivatives with Tailored Properties
A primary avenue of future research lies in the rational design and synthesis of novel this compound derivatives. By strategically introducing various functional groups onto the aromatic rings or the nitrogen atom, researchers can fine-tune the steric and electronic properties of the ligand. This tailoring is crucial for enhancing catalytic activity, selectivity, and stability, as well as for creating materials with specific, desired characteristics. researchgate.netrsc.orgmdpi.com
The synthesis of these functionalized derivatives can be achieved through various organic reactions. For instance, electrophilic aromatic substitution can be employed to introduce electron-donating or electron-withdrawing groups onto the phenol (B47542) rings, thereby modulating the electron density at the coordination sites. nih.gov N-functionalization offers another powerful strategy to introduce new binding sites or to attach the ligand to solid supports. researchgate.net
| Modification Strategy | Potential Effect on Properties | Example of Functional Group |
| Substitution on Phenolic Rings | Altered electronic properties, steric hindrance | Alkyl groups, halogens, nitro groups |
| N-Functionalization | Introduction of new donor atoms, chirality | Pyridyl arms, chiral auxiliaries |
| Polymerization | Creation of macromolecular ligands | Integration into polymer backbones |
The development of these tailored derivatives is expected to lead to catalysts with improved performance in a variety of organic transformations and to new materials with unique optical, electronic, or magnetic properties. rsc.org
Exploration of New Catalytic Systems and Asymmetric Transformations
While this compound and its derivatives have already demonstrated utility as ligands in various catalytic reactions, there remains significant potential for the exploration of new catalytic systems and asymmetric transformations. Future research will likely focus on expanding the scope of reactions catalyzed by this compound-metal complexes. mdpi.comnih.gov This includes the development of catalysts for challenging reactions such as C-H activation, carbon dioxide utilization, and dinitrogen activation.
A particularly promising area is the advancement of asymmetric catalysis. scu.edu.cnrsc.org By designing chiral this compound derivatives, it is possible to create enantioselective catalysts for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The development of diastereodivergent catalytic systems, capable of selectively producing any desired stereoisomer of a product, is another exciting frontier. nih.gov
| Catalytic Application | Significance | Potential Role of this compound Ligands |
| C-H Activation | Atom-economical synthesis of complex molecules | Stabilizing reactive metal centers |
| CO2 Utilization | Conversion of a greenhouse gas into valuable chemicals | Activating and transforming CO2 |
| Asymmetric Synthesis | Production of enantiomerically pure compounds | Creating a chiral environment around the metal center |
The exploration of bimetallic and multimetallic complexes featuring this compound ligands could also lead to novel catalytic activities and selectivities, mimicking the synergistic effects observed in metalloenzymes. researchgate.netresearchgate.net
Advanced Materials Development based on this compound Complexes
The coordination of this compound and its derivatives to metal ions can give rise to a wide array of advanced materials with unique structural and functional properties. rdd.edu.iq A significant area of future research is the development of metal-organic frameworks (MOFs) incorporating this compound-based linkers. nih.govnih.gov These porous crystalline materials have potential applications in gas storage and separation, catalysis, and sensing. nih.govosti.gov The functional groups on the this compound ligand can be used to tune the pore size and chemical environment within the MOF, leading to materials with tailored adsorption and catalytic properties. nih.gov
Furthermore, the incorporation of this compound complexes into polymers can lead to the creation of hybrid materials with enhanced thermal, mechanical, or optical properties. researchgate.netrsc.org These "polyMOFs" or polymer-MOF hybrids combine the advantages of both polymers and MOFs, offering processability and structural control alongside porosity and crystallinity. osti.govresearchgate.net Such materials could find applications in membranes for separation processes, as coatings with specific functionalities, or as active components in electronic devices.
| Material Type | Key Features | Potential Applications |
| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure | Gas storage, separation, catalysis |
| Polymer-MOF Hybrids | Processability, enhanced stability | Membranes, coatings, sensors |
| Coordination Polymers | Diverse topologies, functional properties | Magnetism, luminescence, conductivity |
Integration with Nanotechnology and Supramolecular Engineering
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer exciting opportunities for the utilization of this compound. researchgate.netub.edunih.govrsc.org The ability of this compound and its derivatives to participate in hydrogen bonding and π-π stacking interactions, in addition to metal coordination, makes them excellent building blocks for the construction of complex supramolecular architectures. rsc.orgnajah.edu
Future research in this area will focus on the design of self-assembling systems that form well-defined nanostructures, such as nanotubes, nanoribbons, and vesicles. nih.govnih.govnih.gov These nanostructures could have applications in drug delivery, sensing, and catalysis. For example, the encapsulation of guest molecules within the cavities of supramolecular assemblies could lead to new systems for controlled release or for carrying out reactions in confined environments. nih.gov
The integration of this compound-based systems with nanotechnology is another promising direction. ub.edu This could involve the grafting of this compound derivatives onto the surface of nanoparticles to create functionalized nanomaterials with tailored properties. Such hybrid materials could be used in a variety of applications, from biomedical imaging to catalysis.
| Area of Integration | Concept | Potential Application |
| Supramolecular Assembly | Self-organization into defined structures | Drug delivery, sensing |
| Nanoparticle Functionalization | Attachment to nanoparticle surfaces | Biomedical imaging, catalysis |
| Molecular Switches | Reversible changes in structure and properties | Smart materials, molecular electronics |
Theoretical Advancements in Understanding this compound Chemistry
Concurrent with experimental investigations, theoretical and computational studies will play a crucial role in advancing our understanding of this compound chemistry. chemrxiv.orgresearchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, bonding, and spectroscopic properties of this compound and its metal complexes. mdpi.comrsc.orgsemanticscholar.orgnih.govnih.govbiochempress.com
Future theoretical work will likely focus on:
Predicting the properties of novel this compound derivatives before their synthesis, guiding experimental efforts towards the most promising candidates. nih.gov
Elucidating the mechanisms of catalytic reactions involving this compound-metal complexes, providing a basis for the rational design of more efficient catalysts.
Modeling the self-assembly processes of this compound-based supramolecular systems, helping to understand the factors that control the formation of different nanostructures.
Simulating the behavior of this compound-containing materials, such as MOFs and polymers, to predict their performance in various applications.
These computational studies, in synergy with experimental research, will accelerate the discovery and development of new systems based on this compound with tailored properties and functionalities.
Q & A
Q. What are the recommended methodologies for synthesizing 2,2'-Azanediyldiphenol, and how can reaction conditions be optimized for purity?
Synthesis of this compound typically involves coupling reactions of phenol derivatives with amine-containing precursors. Optimization should focus on:
- Catalyst selection : Use transition-metal catalysts (e.g., Cu or Pd-based systems) to enhance coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.
- Temperature control : Reactions often require elevated temperatures (80–120°C) to overcome activation barriers, but prolonged heating may degrade sensitive functional groups.
- Purification : Column chromatography or recrystallization with ethanol/water mixtures can isolate high-purity products. Validate purity via HPLC or NMR .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze - and -NMR spectra to verify phenolic hydroxyl (-OH) and amine (-NH-) proton environments.
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For crystalline samples, determine bond angles and spatial arrangement of functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or solvent evaporation.
- Waste disposal : Segregate phenolic waste for neutralization before disposal through certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or chromatographic data for this compound derivatives?
Contradictions often arise from isomerism or impurities:
- Isomer discrimination : Employ 2D-NMR techniques (e.g., COSY, NOESY) to distinguish positional isomers.
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., oxidized or dimerized species).
- Cross-validation : Compare results with structurally analogous compounds via grouping/read-across strategies, focusing on shared functional groups and reactivity .
Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?
- Photodegradation studies : Exclude aqueous solutions to UV-Vis light and analyze breakdown products via GC-MS.
- Biodegradation assays : Incubate with soil or microbial consortia under aerobic/anaerobic conditions; monitor intermediates using -NMR or FTIR.
- Computational modeling : Predict degradation kinetics with software like Gaussian or ORCA, leveraging thermodynamic data from reaction databases .
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery.
- Transition state analysis : Use software like NWChem to model reaction pathways and energy barriers .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Quality control (QC) : Establish strict thresholds for starting material purity (≥98%) and solvent dryness.
- Standardized protocols : Document temperature, stirring rates, and catalyst loading in detail for replication .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between experimental and theoretical data in publications?
- Transparent reporting : Clearly state limitations (e.g., solvent effects on DFT calculations).
- Error analysis : Quantify instrument precision (e.g., NMR baseline noise) and statistical significance.
- Peer validation : Share raw data in supplementary materials or repositories like ChemRxiv .
Q. What are best practices for referencing spectral databases or literature in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
